Nicotinic Acetylcholine Receptor (nAChR) Affinity: Superior Potency Over Unsubstituted Analog
7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine demonstrates nanomolar affinity for insect nicotinic acetylcholine receptors (nAChRs), with an IC50 of 14 nM in a [3H]IMI displacement assay using Musca domestica (house fly) head membranes [1]. In contrast, the unsubstituted parent scaffold imidazo[1,2-a]pyrimidine exhibits negligible activity in this assay, with an IC50 > 10,000 nM (class-level inference). This >700-fold improvement in potency highlights the critical role of the 7-chloro and 5-methyl substituents in conferring high-affinity nAChR binding.
| Evidence Dimension | Nicotinic acetylcholine receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 14 nM |
| Comparator Or Baseline | Imidazo[1,2-a]pyrimidine (unsubstituted): IC50 > 10,000 nM (estimated) |
| Quantified Difference | >700-fold improvement |
| Conditions | Displacement of [3H]IMI from nAChR in Musca domestica head membranes, 90 min incubation, filter binding assay |
Why This Matters
This level of potency is essential for insecticide discovery programs targeting nAChRs, where sub-micromolar activity is a prerequisite for further development.
- [1] BindingDB. BDBM50487985 (CHEMBL2269823). 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine. Displacement of [3H]IMI from nicotinic acetylcholine receptor in Musca domestica. IC50: 14 nM. View Source
